Pyrazine-2,3-dicarboxamide is an organic compound classified as a pyrazine derivative. It serves as a versatile ligand in coordination chemistry due to its ability to chelate metal ions through its nitrogen and oxygen atoms. [, , , ] This property makes it valuable in synthesizing various metal complexes with diverse structures and potential applications in fields like catalysis, materials science, and biochemistry. [, , , ]
Pyrazine-2,3-dicarboxamide is an organic compound characterized by its unique molecular structure and significant applications in various scientific fields. It is classified as a dicarboxamide derivative of pyrazine, a heterocyclic aromatic compound. The molecular formula for pyrazine-2,3-dicarboxamide is , indicating the presence of two carboxamide groups attached to a pyrazine ring.
Pyrazine-2,3-dicarboxamide can be synthesized from pyrazine-2,3-dicarboxylic acid through various chemical reactions. This compound falls under the category of organic compounds and specifically belongs to the class of amides, which are characterized by the functional group .
The synthesis of pyrazine-2,3-dicarboxamide typically involves the condensation reaction of pyrazine-2,3-dicarboxylic acid derivatives with amines. One notable method includes the reaction of dimethyl ester of pyrazine-2,3-dicarboxylic acid with 2-(aminomethyl)pyrazine under reflux conditions in methanol. This reaction yields a V-shaped molecule where the central pyrazine ring is connected to two substituents via amide linkages .
Another synthetic route utilizes quinoxaline as a starting material. In this method, quinoxaline undergoes oxidation using sodium chlorate in an acidic medium, producing 2,3-pyrazinedicarboxylic acid, which can then be converted into the desired dicarboxamide through further reactions .
The molecular structure of pyrazine-2,3-dicarboxamide features a central pyrazine ring with two carboxamide groups attached at the 2 and 3 positions. The compound exhibits a V-shaped configuration due to the spatial arrangement of its substituents. Crystal structure analysis reveals that molecules are interconnected through hydrogen bonding interactions (N—H⋯O and N—H⋯N), forming a three-dimensional network .
Pyrazine-2,3-dicarboxamide participates in various chemical reactions typical for amides. These include hydrolysis reactions where it can revert to its corresponding acid or react with nucleophiles to form new derivatives. For instance, it can undergo acylation or react with different amines to form substituted derivatives.
Additionally, it has been reported that derivatives of pyrazine-2,3-dicarboxamide exhibit antimicrobial properties when synthesized into novel compounds such as azetidinones . The structural modifications often enhance their biological activity.
The mechanism of action for compounds derived from pyrazine-2,3-dicarboxamide often involves their interaction with biological targets at the molecular level. The amide functional groups can form hydrogen bonds with enzymes or receptors, influencing biological pathways.
For example, certain derivatives have shown potential as antiviral agents targeting viruses such as dengue and yellow fever. The binding affinity and specificity are typically evaluated through in vitro assays that measure their effectiveness against viral replication .
Relevant analyses include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR), which confirm the presence of functional groups and structural integrity.
Pyrazine-2,3-dicarboxamide and its derivatives have several applications in scientific research:
The versatility of pyrazine-2,3-dicarboxamide makes it a valuable compound in both academic research and practical applications in medicinal chemistry.
Pyrazine-2,3-dicarboxamide (CAS 6164-78-9) is a symmetric diazine derivative with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol. Its IUPAC name is pyrazine-2,3-dicarboxamide, reflecting the positioning of carboxamide functional groups at the 2- and 3-positions of the pyrazine ring. The canonical SMILES representation is O=C(C₁=NC=CN=C₁C(=O)N), which encodes the connectivity of atoms and highlights the conjugated system. The InChIKey identifier TZMYZOQDDVSLJU-UHFFFAOYSA-N provides a unique digital fingerprint for database searches [6] [8].
Table 1: Molecular Identifiers of Pyrazine-2,3-dicarboxamide
Property | Value |
---|---|
CAS Number | 6164-78-9 |
Molecular Formula | C₆H₆N₄O₂ |
Molecular Weight | 166.14 g/mol |
IUPAC Name | Pyrazine-2,3-dicarboxamide |
SMILES | O=C(C₁=NC=CN=C₁C(=O)N) |
InChIKey | TZMYZOQDDVSLJU-UHFFFAOYSA-N |
Crystallographic studies of pyrazine-2,3-dicarboxamide derivatives reveal complex coordination behaviors with transition metals. The ligand N²,N³-bis(pyridin-4-ylmethyl)pyrazine-2,3-dicarboxamide forms a 3D coordination polymer with silver(I) nitrate, {[Ag(C₁₈H₁₆N₆O₂)]NO₃}ₙ. Key features include:
In copper(II) complexes, derivatives like N²,N³-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide (H₂L) exhibit bis-tridentate coordination. The copper centers form binuclear complexes where the ligand’s carboxamide groups undergo tautomerization to facilitate metal binding (see Section 1.3) [4] [5].
Table 2: Crystallographic Parameters in Key Derivatives
Derivative | Metal Interaction | Bond Length (Å) | Structural Feature |
---|---|---|---|
[Ag(C₁₈H₁₆N₆O₂)]NO₃ polymer | Ag–Ag | 3.1638(11) | Figure-of-eight topology |
[Ag(C₁₈H₁₆N₆O₂)]NO₃ polymer | Ag–O (carboxamide) | ~2.5* | Trigonal bipyramidal coordination |
Cu₂(HL)(CH₃CN)₄]³⁺ binuclear complex | Cu–N (pyrazine) | 1.936(3)–2.013(4) | Square-pyramidal geometry (τ₅=0.0) |
*Bond lengths estimated from coordination geometry descriptions in source data.
Pyrazine-2,3-dicarboxamide derivatives exhibit tautomeric equilibria and conformational flexibility upon metal coordination. In the free ligand N²,N³-bis(quinolin-8-yl)pyrazine-2,3-dicarboxamide (H₂L1), carboxamide groups adopt an L-shaped conformation with dihedral angles of 9.00(6)° and 78.67(5)° between quinoline rings and the pyrazine core. Intramolecular N–H⋯N hydrogen bonds stabilize this conformation [5].
Upon complexation with Cu(ClO₄)₂, the ligand undergoes deprotonation-induced tautomerism:
This tautomerism enables bis-tridentate coordination, critical for forming stable metal complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR data (DMSO-d₆) for pyrazine-2,3-dicarboxamide shows distinctive peaks:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet):
Ultraviolet-Visible (UV-Vis) Spectroscopy
In methanol solution:
Table 3: Spectroscopic Data Summary
Technique | Key Signals | Assignment |
---|---|---|
¹³C NMR (DMSO-d₆) | 165.2, 162.8 ppm | Carboxamide C=O |
145–150 ppm | Pyrazine ring C | |
IR (KBr) | 3300, 3180 cm⁻¹ | N–H stretch |
1670 cm⁻¹ | Amide I (C=O stretch) | |
1600 cm⁻¹ | Amide II (N–H bend) | |
UV-Vis (MeOH) | 265 nm (ε = 4500 M⁻¹cm⁻¹) | π→π* (aromatic ring) |
315 nm (ε = 800 M⁻¹cm⁻¹) | n→π* (C=O/pyrazine) |
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